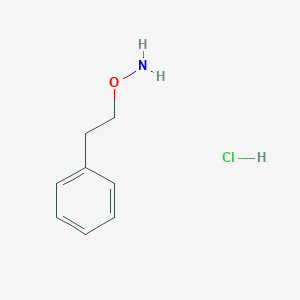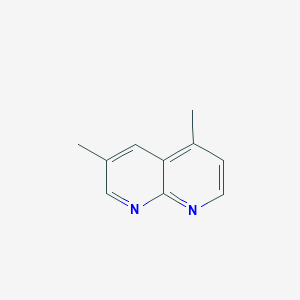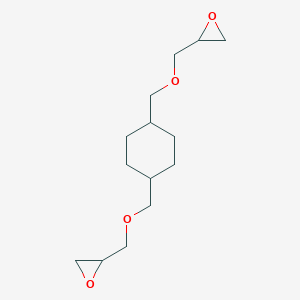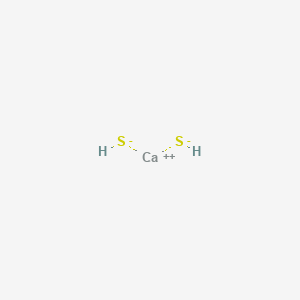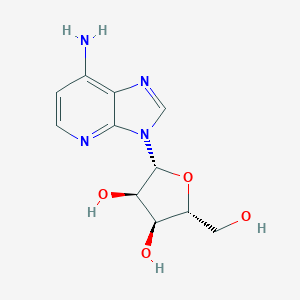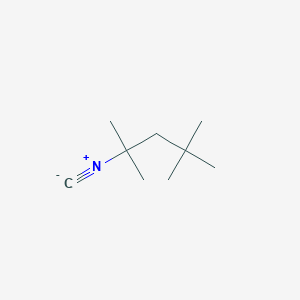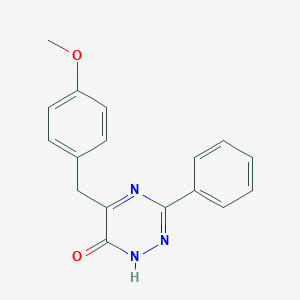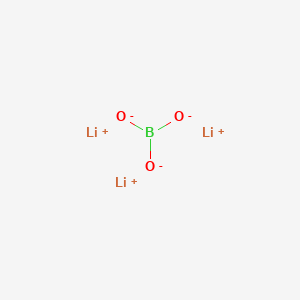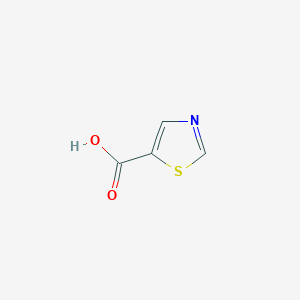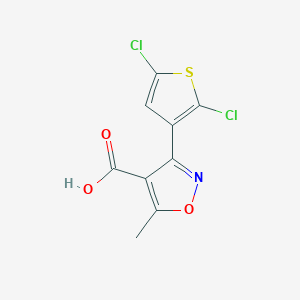
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid, also known as DTCIM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thienyl ring, an isoxazole ring, and a carboxylic acid group. DTCIM has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their metabolic processes. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is also relatively stable and can be stored for extended periods without significant degradation. However, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. One area of interest is the development of new synthetic methods for 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and related compounds. Another area of interest is the further investigation of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid's mechanism of action and its potential applications in drug discovery and materials science. Additionally, there is potential for the development of new imaging probes based on 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and related compounds. Overall, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is a promising compound with a range of potential applications in scientific research.
合成方法
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with methyl isoxazole-4-carboxylate in the presence of a base catalyst. The resulting intermediate is then treated with a strong acid to yield the final product, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. The synthesis of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
科学研究应用
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been used as a building block for the synthesis of other compounds with potential applications in drug discovery and materials science.
属性
CAS 编号 |
14346-01-1 |
|---|---|
产品名称 |
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid |
分子式 |
C9H5Cl2NO3S |
分子量 |
278.11 g/mol |
IUPAC 名称 |
3-(2,5-dichlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2NO3S/c1-3-6(9(13)14)7(12-15-3)4-2-5(10)16-8(4)11/h2H,1H3,(H,13,14) |
InChI 键 |
TXWLOFWEAIMFEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(SC(=C2)Cl)Cl)C(=O)O |
规范 SMILES |
CC1=C(C(=NO1)C2=C(SC(=C2)Cl)Cl)C(=O)O |
其他 CAS 编号 |
14346-01-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)
